

Spectroscopic Profile of 1,3-Dioxolane-2methanol: A Technical Guide

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Compound of Interest		
Compound Name:	1,3-Dioxolane-2-methanol	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the heterocyclic organic compound **1,3-Dioxolane-2-methanol** (CAS No. 5694-68-8). The document outlines its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), supported by detailed experimental protocols and data presented in a structured format for ease of reference and comparison.

Spectroscopic Data Summary

The structural integrity and purity of **1,3-Dioxolane-2-methanol** (C₄H₈O₃, Molecular Weight: 104.10 g/mol) can be effectively determined through a combination of spectroscopic techniques.[1] The following sections and tables summarize the essential data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Data

A ¹H NMR spectrum of **1,3-Dioxolane-2-methanol** reveals distinct signals corresponding to the different proton environments in the molecule. The data presented below was recorded in deuterated chloroform (CDCl₃) at 400 MHz.[2]



Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
5.01	Triplet (t)	1H	3.0	H-2 (methine)
3.88-4.08	Multiplet (m)	4H	-	H-4, H-5 (ring CH ₂)
3.66-3.72	Multiplet (m)	2H	-	H-6 (exocyclic CH ₂)
1.89	Broad Singlet (br s)	1H	-	-OH (hydroxyl)

¹³C NMR Data

While experimental ¹³C NMR data for **1,3-Dioxolane-2-methanol** is not readily available in public spectral databases, theoretical predictions based on computational models provide valuable insight into the expected chemical shifts. The following table presents predicted ¹³C NMR data.

Predicted Chemical Shift (δ) ppm	Assignment
~103-105	C-2 (methine)
~65-67	C-4, C-5 (ring CH ₂)
~63-65	C-6 (exocyclic CH ₂)

Mass Spectrometry (MS) Data

Electron Ionization Mass Spectrometry (EI-MS) of **1,3-Dioxolane-2-methanol** results in a characteristic fragmentation pattern that can be used for its identification. The molecular ion peak is often observed, and key fragments arise from the cleavage of the hydroxymethyl group or the opening of the dioxolane ring.



Mass-to-Charge Ratio (m/z)	Relative Intensity	Proposed Fragment Ion
104	Low	[C ₄ H ₈ O ₃] ⁺ • (Molecular Ion)
73	High	[C ₃ H ₅ O ₂] ⁺ (Loss of •CH ₂ OH)
45	High	[C ₂ H ₅ O] ⁺
43	Medium	[C ₂ H ₃ O] ⁺
31	Medium	[CH ₃ O] ⁺

Data sourced from NIST Mass Spectrometry Data Center.[1]

Infrared (IR) Spectroscopy Data

The IR spectrum of **1,3-Dioxolane-2-methanol** is characterized by absorptions corresponding to its primary alcohol and cyclic acetal functional groups.

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group
3600-3200	Strong, Broad	O-H Stretch	Hydroxyl (-OH)
3000-2850	Medium	C-H Stretch	Aliphatic (CH, CH ₂)
1200-1000	Strong	C-O Stretch	Acetal/Ether & Alcohol

Experimental Protocols

The following sections describe generalized yet detailed methodologies for acquiring the spectroscopic data presented above. These protocols are intended for researchers with a foundational understanding of spectroscopic instrumentation.

NMR Spectroscopy Protocol (¹H and ¹³C)

• Sample Preparation: Dissolve approximately 5-15 mg of pure **1,3-Dioxolane-2-methanol** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) within a standard 5



mm NMR tube. Ensure the sample is fully dissolved and the solution is free of any particulate matter.

- Instrumentation: The analysis is performed on a Fourier Transform NMR (FT-NMR) spectrometer, typically operating at a field strength of 300 MHz or higher for ¹H nuclei.
- Data Acquisition (¹H NMR):
 - Tune and shim the instrument to optimize the magnetic field homogeneity.
 - Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
 - The spectral width should be set to cover the expected range of proton chemical shifts (typically 0-12 ppm).
- Data Acquisition (¹³C NMR):
 - Switch the probe to the ¹³C frequency.
 - Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.
 - A longer acquisition time and a greater number of scans are typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Perform phase correction and baseline correction on the resulting spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
 - Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

Mass Spectrometry Protocol (GC-MS)



- Sample Preparation: Prepare a dilute solution of **1,3-Dioxolane-2-methanol** in a volatile organic solvent (e.g., dichloromethane or methanol).
- Instrumentation: The analysis is performed using a Gas Chromatograph (GC) coupled to a
 Mass Spectrometer (MS), typically with an Electron Ionization (EI) source.
- Gas Chromatography:
 - Inject a small volume (e.g., 1 μL) of the prepared sample into the GC inlet.
 - The compound is vaporized and separated from the solvent and any impurities on a capillary column (e.g., a nonpolar DB-5 or similar).
 - A temperature program is used to elute the compound from the column into the mass spectrometer.
- Mass Spectrometry:
 - As the compound elutes from the GC, it enters the EI source of the mass spectrometer,
 where it is bombarded with high-energy electrons (typically 70 eV).
 - This causes ionization and fragmentation of the molecule.
 - The resulting positively charged ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.
 - The detector records the abundance of each ion, generating a mass spectrum.
- Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and the pattern of fragment ions, which serves as a molecular fingerprint.

Infrared (IR) Spectroscopy Protocol

Sample Preparation: As 1,3-Dioxolane-2-methanol is a liquid, the neat (undiluted) liquid film
method is commonly used. Place one to two drops of the pure liquid onto the surface of a
salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin, uniform liquid
film.



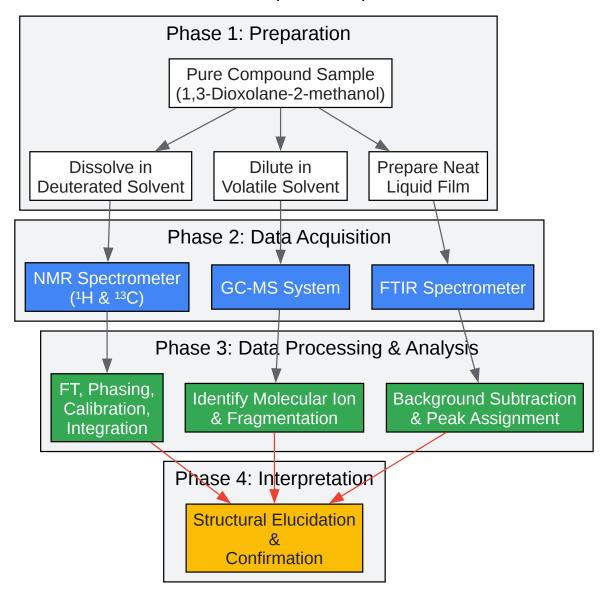
- Instrumentation: The analysis is performed using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - First, acquire a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.
 - Place the prepared salt plate assembly into the sample holder in the instrument's beam path.
 - Acquire the sample spectrum. The instrument passes infrared radiation through the sample, and the detector measures the amount of light transmitted at each wavelength.
 - Typically, multiple scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as percent transmittance versus wavenumber (cm⁻¹).
- Data Analysis: Identify the key absorption bands in the spectrum and assign them to the corresponding molecular vibrations and functional groups.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound like **1,3-Dioxolane-2-methanol**.



General Workflow for Spectroscopic Characterization



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Caption: Workflow for the spectroscopic analysis of a liquid organic compound.

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